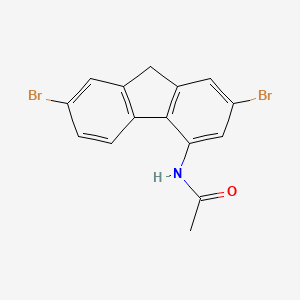

n-(2,7-Dibromo-9h-fluoren-4-yl)acetamide

Description

N-(2,7-Dibromo-9-oxo-9H-fluoren-4-yl)acetamide, also known by its chemical formula C15H9Br2NO2, is a synthetic organic compound. It belongs to the class of acetamides and contains a fluorene core with two bromine substituents. Let’s explore its properties and applications.

Properties

CAS No. |

1785-10-0 |

|---|---|

Molecular Formula |

C15H11Br2NO |

Molecular Weight |

381.06 g/mol |

IUPAC Name |

N-(2,7-dibromo-9H-fluoren-4-yl)acetamide |

InChI |

InChI=1S/C15H11Br2NO/c1-8(19)18-14-7-12(17)6-10-4-9-5-11(16)2-3-13(9)15(10)14/h2-3,5-7H,4H2,1H3,(H,18,19) |

InChI Key |

YXURSMHNWJXGHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Fluorenone:

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.

Chemical Reactions Analysis

Oxidation: N-(2,7-Dibromo-9-oxo-9H-fluoren-4-yl)acetamide can undergo oxidation reactions.

Reduction: Reduction of the carbonyl group (9-oxo) may be possible.

Substitution: The bromine atoms can participate in substitution reactions.

- Bromination: Br2 in a suitable solvent.

- Acetylation: Acetic anhydride, base (e.g., pyridine).

Major Products:: The major product is N-(2,7-dibromo-9H-fluoren-4-yl)acetamide itself.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

n-(2,7-Dibromo-9H-fluoren-4-yl)acetamide serves as an effective building block in organic synthesis. Its bromine substituents allow for electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups. For instance, it can be utilized in the synthesis of complex organic molecules through cross-coupling reactions such as the Suzuki and Heck reactions. These methods have been documented to yield high efficiency in product formation with minimal by-products .

Catalytic Applications

The compound has also been explored as a catalyst or co-catalyst in various reactions. For example, in the presence of metal catalysts, this compound has shown potential in promoting the oxidation of hydrocarbons to ketones and alcohols . The unique structural attributes of this compound enhance catalytic activity and selectivity.

Materials Science

Polymer Synthesis

In materials science, this compound is used as a precursor for synthesizing advanced polymers and nanomaterials. Its ability to form stable bonds with other monomers makes it a valuable component in creating polyelectrolytes and conducting polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Nanocomposite Formation

The compound has been integrated into nanocomposite materials where it acts as a stabilizing agent or functional group to improve the mechanical and thermal properties of the composites. Studies indicate that incorporating this compound into polymer matrices enhances their durability and resistance to environmental degradation .

Biological Studies

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Antioxidant Properties

Additionally, compounds based on this compound have been investigated for their antioxidant capabilities. The presence of the fluorene structure contributes to free radical scavenging activities, which can be beneficial in formulating health supplements or therapeutic agents aimed at reducing oxidative stress-related diseases .

Case Studies

Mechanism of Action

The exact mechanism of action is context-dependent and requires further research. It may involve interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

N-(2,7-Dibromo-9-oxo-9H-fluoren-4-yl)acetamide is unique due to its specific bromination pattern. Similar compounds include other fluorene derivatives and acetamides.

Remember that this compound’s properties and applications are continually explored by researchers, and new findings may emerge.

Biological Activity

N-(2,7-Dibromo-9H-fluoren-4-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, along with relevant case studies and research findings.

This compound has a molecular formula of and a molecular weight of 381.06 g/mol. Its physical properties include:

- Density : 1.782 g/cm³

- Boiling Point : 544.1 °C at 760 mmHg

- Flash Point : 282.8 °C

These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its bromine content, which can influence its reactivity and biological interactions .

Biological Activity Overview

Research indicates that compounds derived from fluorene structures, including this compound, exhibit various biological activities such as antimicrobial and anticancer properties. The mechanism of action often involves the inhibition of key enzymes or pathways critical for cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several fluorene-based compounds against multidrug-resistant strains. The results showed that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The synthesized compounds were compared with reference drugs such as vancomycin and gentamicin, demonstrating comparable or superior efficacy in some cases .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 5g | 10 | S. aureus |

| 5h | 11 | S. aureus |

| 5j | 10 | E. coli |

| 5i | 8 | P. aeruginosa |

This table highlights the effectiveness of specific derivatives in inhibiting bacterial growth, suggesting that this compound may share similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies often focus on its ability to inhibit the dihydrofolate reductase (DHFR) enzyme, which is crucial for DNA synthesis in rapidly dividing cells.

In one study, fluorene derivatives were tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. Results indicated that some compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 2: Anticancer Activity Against Cell Lines

| Compound | IC50 (μM) ± SEM | Cell Line |

|---|---|---|

| Compound A | 35 ± 5 | A549 |

| Compound B | 22 ± 3 | MDA-MB-231 |

The IC50 values demonstrate the concentration required to inhibit cell growth by 50%, indicating promising anticancer activity for certain derivatives .

The biological activity of this compound is primarily attributed to its interaction with critical cellular targets:

- Inhibition of DHFR : By blocking DHFR, the compound disrupts nucleotide synthesis, leading to impaired DNA replication in cancer cells.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through oxidative stress mechanisms.

- Antimicrobial Mechanisms : The structural features allow for interaction with bacterial cell membranes or vital metabolic enzymes.

Case Studies

A recent case study highlighted the synthesis and evaluation of this compound derivatives against various bacterial strains and cancer cell lines. The study concluded that modifications to the fluorene structure could enhance both antimicrobial and anticancer activities significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.